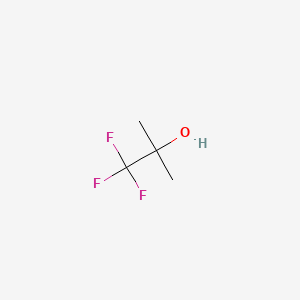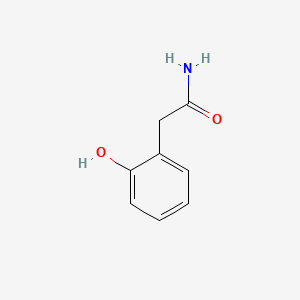
2-三氟甲基-2-丙醇
描述
2-Trifluoromethyl-2-propanol is a fluorinated aliphatic alcohol .
Synthesis Analysis
This compound can be prepared by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . It can also be synthesized from the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .
Molecular Structure Analysis
The molecular formula of 2-Trifluoromethyl-2-propanol is C4H7F3O, and its molecular weight is 128.09 .
Chemical Reactions Analysis
The chemical reactions of 2-Trifluoromethyl-2-propanol involve its preparation by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . It can also be synthesized from the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Trifluoromethyl-2-propanol include a refractive index of 1.3335, a boiling point of 83 °C, and a density of 1.17 g/mL at 25 °C .
科学研究应用
Solvent for Radiochemical Syntheses
2-Trifluoromethyl-2-propanol: is used as a solvent in the preparation of radiochemicals like F-fluorothymidine . This compound is a thymidine analog used in positron emission tomography (PET) imaging to assess cellular proliferation, making it valuable in oncology research.
Synthesis of Nitrate Esters
The compound is involved in the synthesis of nitrate esters , such as [2-(trifluoromethyl)-2-propyl nitrate], through a nitration reaction using nitric acid and trifluoroacetic anhydride . Nitrate esters are significant in various fields, including pharmaceuticals and materials science.
安全和危害
作用机制
Target of Action
This compound is a fluorinated aliphatic alcohol
Mode of Action
As a fluorinated aliphatic alcohol , it may interact with its targets in a manner similar to other alcohols, potentially affecting membrane fluidity or acting as a solvent.
Biochemical Pathways
The specific biochemical pathways affected by 2-Trifluoromethyl-2-propanol are not well-established. Given its structure, it could potentially participate in reactions involving alcohols or fluorinated compounds. For instance, it has been used in the synthesis of [2-(trifluoromethyl)-2-propyl nitrate] through nitration in nitric acid/trifluoroacetic anhydride .
Result of Action
As a fluorinated aliphatic alcohol , it may have effects similar to other alcohols, such as altering membrane fluidity or acting as a solvent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Trifluoromethyl-2-propanol. For instance, its boiling point is 83°C , so it would be volatile at high temperatures. It is also classified as a flammable liquid , so it should be handled with care to prevent ignition. The compound’s action could also be influenced by the pH, presence of other substances, and other environmental conditions.
属性
IUPAC Name |
1,1,1-trifluoro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWWLDZAFOHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198752 | |
| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethyl-2-propanol | |
CAS RN |
507-52-8 | |
| Record name | 1,1,1-Trifluoro-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 507-52-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM78D29ULQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-trifluoromethyl-2-propanol a good solvent for atom transfer radical polymerization (ATRP) of semi-fluorinated (meth)acrylates?
A: 2-Trifluoromethyl-2-propanol exhibits a favorable balance of solubility properties for ATRP of semi-fluorinated monomers, polymers, and catalysts. [] This characteristic is crucial for efficient polymerization and prevents undesirable side reactions like transesterification. In contrast to other solvents, 2-trifluoromethyl-2-propanol allows for controlled polymerization with narrow molar mass distributions and high end group fidelity, even at high conversions. []
Q2: How does the structure of 2-trifluoromethyl-2-propanol relate to its effectiveness in nucleophilic fluorination reactions?
A: As a tertiary alcohol, 2-trifluoromethyl-2-propanol exhibits superior performance as a solvent in nucleophilic fluorination reactions compared to primary or secondary alcohols. [] While the exact mechanism is not fully elucidated in the provided research, it's suggested that the steric hindrance around the hydroxyl group in tertiary alcohols like 2-trifluoromethyl-2-propanol and thexyl alcohol might contribute to the higher yields of [18F]fluorothymidine. [] This highlights the importance of solvent selection in optimizing radiochemical yields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)








